molecular formula C28H31N3O3S B2639121 N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide CAS No. 865656-11-7

N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

Cat. No.: B2639121
CAS No.: 865656-11-7
M. Wt: 489.63
InChI Key: HIFLHUOMZKBQNN-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a synthetic thieno[3,2-d]pyrimidine derivative offered for biochemical research. Compounds within the thieno[3,2-d]pyrimidine class are of significant scientific interest due to their potential as modulators of key biological enzymes. Specifically, structurally related compounds have been identified as modulators of diacylglycerol kinase (DGK), an enzyme that plays a critical role in intracellular signaling pathways and is a target in immuno-oncology and cancer research . DGK modulates signals downstream of the T-cell receptor, and its inhibition has been shown in studies to enhance T-cell activation and anti-tumor efficacy, suggesting potential research applications in developing novel immunotherapies and combination treatments with immune checkpoint inhibitors . The core thieno[3,2-d]pyrimidin-3-yl]hexanamide structure of this compound suggests it may act by interacting with specific kinase ATP-binding sites. Its structural features, including the substituted benzyl groups and the hexanamide linker, are designed to influence properties such as solubility, cell permeability, and binding affinity. Researchers can utilize this compound as a chemical tool to probe DGK-related signaling pathways in T-cells and to investigate its effects on cancer cell proliferation in various in vitro models. This product is intended for non-human, non-veterinary research applications only.

Properties

CAS No.

865656-11-7

Molecular Formula

C28H31N3O3S

Molecular Weight

489.63

IUPAC Name

N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H31N3O3S/c1-20-7-11-22(12-8-20)18-29-25(32)6-4-3-5-16-30-27(33)26-24(15-17-35-26)31(28(30)34)19-23-13-9-21(2)10-14-23/h7-15,17H,3-6,16,18-19H2,1-2H3,(H,29,32)

InChI Key

HIFLHUOMZKBQNN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C27H34N6O2SC_{27}H_{34}N_6O_2S and a molecular weight of approximately 478.66 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC27H34N6O2SC_{27}H_{34}N_6O_2S
Molecular Weight478.66 g/mol
CAS Number193606-15-4
SolubilitySoluble in DMSO
LogP3.5

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular processes.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways.
  • Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Anticancer Potential

Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. For example:

  • In vitro studies showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) and human lung cancer cells (A549).

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds with similar structural motifs exhibited significant inhibition against gram-positive and gram-negative bacteria.

Study 2: Anticancer Activity

In a study conducted by Smith et al. (2020), this compound was tested against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliJournal of Medicinal Chemistry
AnticancerCytotoxicity against MCF-7 and A549Smith et al., 2020

Comparison with Similar Compounds

Compound from :

  • Core: Thieno[3,2-d]pyrimidine-2,4-dione.
  • Substituents: One 4-methylbenzyl group and a methyl(phenyl)amino-oxoethyl chain.
  • Key Differences : The absence of a second 4-methylbenzyl group reduces lipophilicity (predicted LogP ~3.8 vs. ~4.5 for the target compound). This may result in lower cellular uptake but improved aqueous solubility. Bioactivity assays indicate moderate kinase inhibition, suggesting the 4-methylbenzyl groups in the target compound could enhance target binding .
2.2 Isoindoline/Isoindole Dione Derivatives

Compound from (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide):

  • Core : Isoindoline-1,3-dione.
  • Substituents : Sulfamoylphenyl and pentanamide groups.
  • Comparison: The isoindoline core lacks sulfur, reducing aromatic stability compared to thienopyrimidine dione. Molecular weight: 493.53 g/mol (C₂₄H₂₃N₅O₅S). Bioactivity: Exhibits antioxidant properties (DPPH assay, IC₅₀ ~58 μM) due to electron-deficient dioxo groups. The target compound’s thiophene ring may offer superior redox activity .

Compound from (N-(2-Methoxyphenyl)-6-(4-nitro-isoindole-1,3-dione)hexanamide):

  • Core : Isoindole-1,3-dione with a nitro group.
  • Substituents : Methoxyphenyl and hexanamide.
  • Comparison: Nitro and methoxy groups increase polarity (predicted LogP ~2.9), contrasting with the target’s lipophilic profile. Potential applications differ: nitro-substituted isoindoles often show antimicrobial activity, whereas thienopyrimidine diones are explored for CNS targets .
2.3 Thiazolidinone and Imidazopyrimidine Derivatives

Compound from ((E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide):

  • Core: Thiazolidinone.
  • Substituents : Benzamide and phenyl groups.
  • Comparison: Thiazolidinones are smaller, with higher rotational freedom, enabling diverse binding modes.

Compound from (Tetrahydroimidazo[1,2-a]pyrimidine derivative):

  • Core : Imidazo[1,2-a]pyrimidine.
  • Substituents: Diethylamino-phenyl and tetrahydroxypyran groups.
  • Molecular weight: 551 g/mol (C₂₇H₃₄N₄O₅), larger than the target compound. Bioactivity data are unavailable but hypothesized to target inflammatory pathways .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Predicted LogP Key Bioactivity Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione C₂₈H₃₂N₃O₃S 490.07 4.5 Kinase inhibition (hypothetical)
Compound Thieno[3,2-d]pyrimidine-2,4-dione C₂₇H₂₉N₅O₄S 535.61 3.8 Moderate kinase inhibition
Compound Isoindoline-1,3-dione C₂₄H₂₃N₅O₅S 493.53 2.7 Antioxidant (DPPH IC₅₀ 58 μM)
Compound Isoindole-1,3-dione C₂₂H₂₁N₃O₆ 423.42 2.9 Antimicrobial
Compound Thiazolidinone C₁₇H₁₃N₂O₃S 325.36 3.1 Antidiabetic/antimicrobial

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves coupling 4-methylbenzylamine to a preformed thienopyrimidine dione core via carbodiimide-mediated amidation, analogous to methods in .
  • Bioactivity Trends : Lipophilic substituents (e.g., 4-methylbenzyl) correlate with enhanced blood-brain barrier penetration, suggesting neurological applications for the target compound. In contrast, polar groups (e.g., sulfamoyl in ) favor peripheral targets .
  • Stability: The thienopyrimidine dione core’s sulfur atom may improve metabolic stability compared to isoindoline diones, as seen in cytochrome P450 resistance studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidine derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC or DCC with triethylamine as a base in anhydrous dichloromethane .
  • Substituent introduction : Controlled alkylation of the pyrimidine ring with substituted benzyl halides under reflux conditions (e.g., 60–80°C for 12–24 hours) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
    • Critical factors : Solvent polarity, temperature, and stoichiometry of coupling reagents significantly impact yield (reported yields range from 35–65%) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions, with emphasis on distinguishing methylene (-CH2-) protons in the hexanamide chain (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ at m/z ~600–650) and fragmentation patterns .
  • X-ray crystallography : Limited due to poor crystallinity; alternative methods like FT-IR and elemental analysis are used to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • Methodology :

  • In vitro assays :
  • Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC50 values compared to doxorubicin .
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dosage : Initial testing at 1–100 µM, with cytotoxicity evaluated via lactate dehydrogenase (LDH) release assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with:
  • Nitro vs. methoxy groups : Compare electron-withdrawing (nitro) and electron-donating (methoxy) substituents on benzyl rings to assess impact on cytotoxicity .
  • Chain length variation : Replace hexanamide with pentanamide or heptanamide to optimize lipophilicity (logP calculations via HPLC retention times) .
  • Data interpretation : Use computational docking (AutoDock Vina) to predict binding affinities to targets like thymidylate synthase or topoisomerase II .

Q. How can contradictory data on compound stability and bioactivity across studies be resolved?

  • Case example : Discrepancies in IC50 values (e.g., 5 µM vs. 25 µM in MCF-7 cells) may arise from:

  • Solvent effects : DMSO concentration >0.1% can alter membrane permeability .
  • pH-dependent degradation : Stability studies (HPLC monitoring over 24–72 hours) in buffers (pH 4–9) to identify degradation products .
    • Resolution : Standardize assay protocols (e.g., serum-free media, controlled DMSO levels) and use isotopically labeled compound (e.g., 13C-hexanamide) for tracking metabolic breakdown .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • Pharmacokinetics :
  • Rodent studies : Administer 10 mg/kg intravenously; plasma concentration monitored via LC-MS/MS at 0, 1, 4, 8, and 24 hours .
  • Tissue distribution : Sacrifice animals at 24 hours; quantify compound in liver, kidneys, and tumors using extraction protocols (acetonitrile precipitation) .
  • Toxicity :
  • Acute toxicity : Single-dose escalation (10–100 mg/kg) in BALB/c mice; monitor ALT/AST levels and histopathology .

Q. How can computational tools predict off-target interactions or metabolic pathways?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2 model), cytochrome P450 inhibition (e.g., CYP3A4), and hERG channel binding .
  • Metabolite identification : Employ in silico tools like Meteor (Lhasa Limited) to simulate Phase I/II metabolism (e.g., hydroxylation of methyl groups) .

Key Considerations for Experimental Design

  • Controlled variables : Document solvent purity, humidity during synthesis, and cell passage number in bioassays .
  • Negative controls : Include vehicle (DMSO) and known inhibitors (e.g., 5-fluorouracil) in all bioactivity assays .

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